1-(4-Chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea
Overview
Description
1-(4-Chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea is a synthetic organic compound characterized by the presence of chlorophenyl groups attached to a urea moiety
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 1-(4-chlorophenyl)propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea can be compared with other similar compounds, such as:
4-Chlorophenylurea: This compound shares the chlorophenyl group but lacks the propyl substitution, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)-2-phenylethanol: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups, leading to distinct applications and effects.
1-(4-Chlorophenyl)-3-phenylurea:
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-2-15(11-3-5-12(17)6-4-11)20-16(21)19-14-9-7-13(18)8-10-14/h3-10,15H,2H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJSCUUARFIWAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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